N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-8(18)16-13-4-2-3-10-11-7-9(15)5-6-12(11)17-14(10)13/h5-7,13,17H,2-4H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYSGCPCPXAZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
-
Formation of 6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazol-1-one :
-
Acetylation of the Carbazole Amine :
Optimization Strategies
Table 1: Comparative Yields in Fischer Indole Synthesis
Acetylation of Tetrahydrocarbazole Intermediates
Post-cyclization acetylation is critical for introducing the acetamide moiety. Two primary routes dominate literature:
Direct Acetylation with Acetic Anhydride
Schlenk Tube-Based Acetylation
-
Reactants : Carbazole intermediate (1.0 mmol) and acetic anhydride (1.5 mmol).
-
Conditions : Anhydrous THF/MeOH (4:2 v/v), NaBH₄ reduction followed by acetylation.
Green Synthesis Using Ionic Liquid Catalysts
Recent advancements emphasize solvent-free or ionic liquid-mediated synthesis to enhance sustainability.
Ionic Liquid [BMIM][BF₄]-Catalyzed Method
Table 2: Green Synthesis Performance Metrics
| Parameter | Traditional Method | Ionic Liquid Method |
|---|---|---|
| Reaction Time (h) | 16 | 6 |
| Yield (%) | 81 | 95 |
| E-Factor (kg waste/kg product) | 28.3 | 5.2 |
Reduction of Carbazole Ketones to Amines
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reductions are employed to convert ketone intermediates to amines prior to acetylation.
NaBH₄-Mediated Reduction
LiAlH₄ Reduction for Industrial Scaling
Patent-Based Industrial Methods
Patent EP0004342NWB1 and US8039474B2 outline scalable processes for GMP-compliant production.
Continuous Flow Reactor Design
Crystallization and Purification
Analytical Characterization
Critical quality control metrics for the final product include:
Table 3: Spectroscopic Data for N-(6-Fluoro-tetrahydrocarbazol-1-yl)Acetamide
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.72 (s, 1H, NH), 7.18–7.21 (m, 1H), 2.56–2.70 (m, 4H, CH₂) | |
| IR (KBr) | 3402 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O) | |
| HPLC | Retention Time: 8.2 min (C18 column) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is with a molecular weight of approximately 382.4 g/mol. The compound features a tetrahydrocarbazole ring which is known for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Anticancer Properties
This compound has shown promising anticancer activity in preliminary studies. For instance:
| Cancer Cell Line | Percent Growth Inhibition (PGI) | IC50 Value |
|---|---|---|
| SNB-19 | 86.61% | 5 µM |
| OVCAR-8 | 85.26% | 5 µM |
| NCI-H460 | 75.99% | 5 µM |
These results indicate that the compound may be effective against various cancer cell lines through mechanisms that require further investigation .
Neuropharmacological Effects
The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. It may act on specific enzymes involved in pain modulation, such as FMO3 (flavin-containing monooxygenase 3), which is implicated in the modulation of pain pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis methods that require careful control of reaction conditions to maximize yield and purity. The compound can also be modified to create derivatives with enhanced biological activity.
Example Derivative: N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide
This derivative has been studied for its interactions with biological targets and its potential as an inhibitor of certain enzymes related to pain pathways .
Potential Applications in Drug Development
The unique combination of structural features in this compound makes it a candidate for:
- Pain Management: Due to its interactions with pain modulation pathways.
- Cancer Therapy: As a potential agent against various cancer types.
Case Studies and Research Findings
Recent studies have focused on molecular docking analyses to understand how this compound interacts with specific biological targets. These studies provide insights into optimizing the compound for therapeutic use .
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features :
Spectroscopic Data :
- IR : Expected peaks include ~3290 cm⁻¹ (N–H stretch), ~1670 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–F) .
- NMR : Fluorine substituents influence aromatic proton shifts (e.g., deshielding effects at δ 7.2–8.5 ppm in ¹H NMR) .
Comparison with Similar Compounds
Below is a detailed comparison:
Substituent Variations on the Carbazole Core
Key Observations :
Acetamide Side Chain Modifications
Key Observations :
- Indole and Isoxazole Moieties : These heterocycles introduce additional hydrogen-bonding or π-π stacking interactions, broadening target selectivity .
Biological Activity
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a carbazole moiety with a fluorine atom at the 6-position and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 253.30 g/mol. The presence of the fluorine atom may influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and cytotoxic properties . The following sections outline specific findings related to its biological activities.
Antimicrobial Activity
This compound has been tested against various bacterial and fungal strains. Key findings include:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15.625 μM |
| Escherichia coli | Antibacterial | 31.25 μM |
| Candida albicans | Antifungal | 50 μg/mL |
These results demonstrate that the compound has notable bactericidal effects against Gram-positive bacteria and moderate antifungal activity against Candida albicans .
Cytotoxicity Studies
In cytotoxicity assays, this compound showed varying degrees of toxicity depending on the cell line used. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| Vero (normal kidney cells) | 50 |
These findings suggest that while the compound exhibits potential as an anticancer agent, it also poses risks to normal cells .
The mechanism through which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in bacterial cells.
- Disruption of Cell Membrane Integrity : The compound may affect the integrity of microbial cell membranes, leading to cell death.
- Interference with Nucleic Acid Synthesis : Some studies suggest that it could inhibit nucleic acid synthesis pathways in bacteria .
Case Studies
Several case studies have explored the therapeutic potential of carbazole derivatives including this compound:
- A study on its derivatives indicated that modifications at various positions on the carbazole ring could enhance antimicrobial potency while reducing cytotoxicity.
- Another investigation highlighted its potential role in treating multidrug-resistant infections due to its unique mechanism of action compared to traditional antibiotics .
Q & A
Q. What are the established synthetic pathways for N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide, and what critical steps ensure high yield and purity?
The synthesis typically involves acetylation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine using acetic anhydride or acetyl chloride under basic conditions. Key steps include:
- Temperature control to prevent side reactions (e.g., maintaining 80–90°C during cyclization) .
- Purification via recrystallization from ethanol or tert-butanol/water mixtures .
- Copper-catalyzed click chemistry for derivatives, optimizing solvent polarity (DMF/water) and catalyst loading (10 mol% Cu(OAc)₂) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?
- IR Spectroscopy : Identify amide C=O (1670–1690 cm⁻¹) and NH deformation (3250–3300 cm⁻¹) .
- ¹H NMR : Tetrahydrocarbazole aliphatic protons (δ 1.5–2.8 ppm) and acetamide methyl (δ 2.0–2.2 ppm). Fluorine substituents induce splitting in aromatic protons .
- ¹³C NMR : Carbazole aromatic carbons (δ 115–140 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- HRMS : Confirm molecular formula with <0.5 ppm error .
Q. How can researchers optimize reaction conditions for synthesizing novel derivatives?
- Use Design of Experiments (DoE) to test variables:
- Catalyst type (e.g., copper acetate vs. sodium ascorbate) .
- Solvent ratios (tert-butanol/water for cycloaddition) .
- Monitor progress via TLC (hexane:ethyl acetate 8:2) and quench reactions at 90% completion to minimize byproducts .
Advanced Research Questions
Q. What crystallographic approaches are recommended for determining the 3D structure of this compound?
- Use single-crystal X-ray diffraction with SHELXL refinement . For challenging crystals, employ high-resolution data (≤0.8 Å) and address twinning via SHELXD .
- Analyze hydrogen-bonding patterns (N–H···O, C–H···O) using graph-set theory to identify motifs like R₁²(6) rings .
Q. How do hydrogen-bonding interactions influence solid-state properties?
- IR spectroscopy identifies participating groups (amide NH/O), while X-ray crystallography reveals spatial arrangements .
- Thermal analysis (DSC) correlates hydrogen-bond strength with melting points (e.g., 490 K for thiadiazole analogs) .
Q. How to resolve contradictions between computational predictions and experimental NMR data?
- Verify solvent effects (DMSO-d₆ vs. CDCl₃) and reference internal standards (TMS) .
- Perform DFT calculations (B3LYP/6-31G*) with solvent continuum models. Cross-validate with X-ray data .
Q. What strategies are effective for designing SAR studies on carbazole acetamide derivatives?
- Systematically vary:
Fluorine position (C-6 vs. C-7) .
Acetamide substituents (aryl/alkyl) .
- Use parallel synthesis with standardized bioassays to isolate structural effects .
Q. Which computational methods predict the conformational behavior of the tetrahydrocarbazole core?
- Molecular mechanics (MMFF94) for initial sampling, followed by DFT optimization (B3LYP/def2-SVP) .
- Cremer-Pople parameters quantify ring puckering in solution and solid states .
Q. What advanced purification techniques ensure pharmaceutical-grade purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
